molecular formula C45H57N9O10S2 B1460154 Cholecystokinin Octapeptide (2-8) (desulfated) CAS No. 47910-79-2

Cholecystokinin Octapeptide (2-8) (desulfated)

Cat. No. B1460154
CAS RN: 47910-79-2
M. Wt: 948.1 g/mol
InChI Key: CRSGPVVFNHQALK-GIZYWFQPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholecystokinin Octapeptide (2-8) (desulfated), also known as CCK-8, is a peptide that plays a significant role in regulating a wide range of physiological processes . It has a molecular weight of 948.13 . The IUPAC name for this compound is (5S,11S,14S,17S)-17-({[(1S)-2-amino-1-benzyl-2-oxoethyl]amino}carbonyl)-5-{[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino}-11-(1H-indol-3-ylmethyl)-14-[2-(methylsulfanyl)ethyl]-6,9,12,15-tetraoxo-2 .


Molecular Structure Analysis

The molecular formula of Cholecystokinin Octapeptide (2-8) (desulfated) is C45H57N9O10S2 . The InChI code for this compound is 1S/C45H57N9O10S2/c1-65-18-16-33 (51-41 (60)31 (46)20-27-12-14-29 (55)15-13-27)42 (61)49-25-38 (56)50-36 (22-28-24-48-32-11-7-6-10-30 (28)32)44 (63)52-34 (17-19-66-2)43 (62)54-37 (23-39 (57)58)45 (64)53-35 (40 (47)59)21-26-8-4-3-5-9-26/h3-15,24,31,33-37,48,55H,16-23,25,46H2,1-2H3, (H2,47,59) (H,49,61) (H,50,56) (H,51,60) (H,52,63) (H,53,64) (H,54,62) (H,57,58)/t31-,33-,34-,35-,36-,37-/m0/s1 .


Physical And Chemical Properties Analysis

Cholecystokinin Octapeptide (2-8) (desulfated) has a molecular weight of 948.13 . It should be stored at a temperature between 28 C .

Scientific Research Applications

Gallbladder Evacuation and Digestive Functions

Cholecystokinin Octapeptide (2-8) has been used to facilitate gallbladder evacuation in cholecystography, demonstrating its effectiveness in visualizing the bile ducts without harmful side effects, suggesting its potential as an alternative to extracted preparations (Hedner & Lunderquist, 1972). Furthermore, its potentiation effect on pancreatic bicarbonate secretion, stimulated by a physiologic dose of secretin, highlights its role in enhancing digestive enzyme secretion (You, Rominger, & Chey, 1983).

Appetite Regulation

Cholecystokinin Octapeptide (2-8) has shown promise in decreasing food intake in humans, offering potential as an appetite suppressant. This supports the hypothesis of cholecystokinin acting as an endogenous signal for postprandial satiety (Kissileff, Pi‐Sunyer, Thornton, & Smith, 1981).

Psychiatric Disorders

Studies have found abnormal levels of Cholecystokinin Octapeptide (2-8) in patients with bulimia nervosa, suggesting a role in the pathophysiology of this disorder. Lower levels of CCK-8 in bulimic patients compared to control subjects indicate potential implications for treatment and understanding of the disorder's mechanisms (Lydiard, Brewerton, Fossey, Laraia, Stuart, Beinfeld, & Ballenger, 1993).

Diabetes Management

Cholecystokinin Octapeptide (2-8) has been shown to exert an antidiabetogenic action in both healthy subjects and those with type 2 diabetes, through its insulinotropic action. This indicates a potential for CCK-8 in the treatment of type 2 diabetes, highlighting its capacity to stimulate insulin secretion without adverse effects (Ahrén, Holst, & Efendić, 2000).

Neurological and Behavioral Effects

Cholecystokinin Octapeptide (2-8) also impacts the central nervous system, affecting respiratory rates and sleep patterns (Demesquita & Haney, 1986), and showing a paradoxical effect on the lower esophageal sphincter in achalasia patients (Dodds, Dent, Hogan, Patel, Toouli, & Arndorfer, 1981). Moreover, its effects on morphine-induced conditioned place preference suggest a regulatory role in reward and dependence mechanisms (Wen, Cong, Ma, Yang, Yu, Ni, & Li, 2012).

Safety and Hazards

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Recent studies have suggested that cholecystokinin also plays a major role in inducing drug tolerance to opioids such as morphine and heroin, and is partially implicated in experiences of pain hypersensitivity during opioid withdrawal . This indicates potential future directions for research into the role of Cholecystokinin Octapeptide (2-8) (desulfated) in pain management and opioid addiction treatment.

properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H57N9O10S2/c1-65-18-16-33(51-41(60)31(46)20-27-12-14-29(55)15-13-27)42(61)49-25-38(56)50-36(22-28-24-48-32-11-7-6-10-30(28)32)44(63)52-34(17-19-66-2)43(62)54-37(23-39(57)58)45(64)53-35(40(47)59)21-26-8-4-3-5-9-26/h3-15,24,31,33-37,48,55H,16-23,25,46H2,1-2H3,(H2,47,59)(H,49,61)(H,50,56)(H,51,60)(H,52,63)(H,53,64)(H,54,62)(H,57,58)/t31-,33-,34-,35-,36-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSGPVVFNHQALK-GIZYWFQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H57N9O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

948.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cholecystokinin Octapeptide (2-8) (desulfated)
Reactant of Route 2
Cholecystokinin Octapeptide (2-8) (desulfated)
Reactant of Route 3
Cholecystokinin Octapeptide (2-8) (desulfated)
Reactant of Route 4
Cholecystokinin Octapeptide (2-8) (desulfated)
Reactant of Route 5
Cholecystokinin Octapeptide (2-8) (desulfated)
Reactant of Route 6
Cholecystokinin Octapeptide (2-8) (desulfated)

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